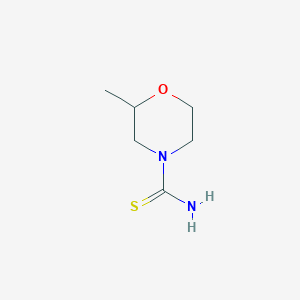

2-Methylmorpholine-4-carbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methylmorpholine-4-carbothioamide is an organic compound with the molecular formula C6H12N2OS. It is a derivative of morpholine, where a methyl group is attached to the nitrogen atom and a carbothioamide group is attached to the fourth position of the morpholine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylmorpholine-4-carbothioamide typically involves the reaction of 2-methylmorpholine with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions

2-Methylmorpholine-4-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: It can be reduced to form corresponding amines.

Substitution: The carbothioamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted morpholine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Research

Recent studies have highlighted the potential of 2-methylmorpholine-4-carbothioamide derivatives in anticancer drug development. For instance, derivatives of carbothioamide structures have shown promising activity against various cancer cell lines, including lung and cervical cancers. The synthesis of these derivatives often involves cyclization processes, which lead to compounds with enhanced biological activity.

Case Study:

In a study published in 2022, researchers synthesized several pyrazoline derivatives based on carbothioamide structures and tested their anticancer activity against human lung cancer cells (A549) and cervical cancer cells (HeLa). The lead compounds demonstrated significant cytotoxicity, indicating the potential for further development as anticancer agents .

2. Structure-Activity Relationship Studies

The structural variations of this compound have been investigated to understand their effects on biological activity. A series of studies have shown that modifications in the substituents can lead to varying degrees of potency against tumor cell lines, emphasizing the importance of structure-activity relationships in drug design.

Data Table: Structure-Activity Relationship

| Compound | Structure | Activity (IC₅₀) |

|---|---|---|

| Compound A | R1=CH₃ | 0.08 μM (MCF-7) |

| Compound B | R1=H | 0.21 μM (HeLa) |

| Compound C | R1=CF₃ | 0.25 μM (HeLa) |

Industrial Applications

1. Material Science

This compound is utilized as a building block in the synthesis of polymers and other materials due to its unique chemical properties. Its ability to form stable bonds makes it suitable for applications in coatings and adhesives.

Case Study:

A research initiative focused on developing advanced polymeric materials incorporated this compound as a key monomer. The resulting polymers exhibited enhanced thermal stability and mechanical properties, making them ideal for industrial applications .

2. Analytical Chemistry

The compound has also found applications in analytical chemistry, particularly in the development of new methods for detecting various analytes through derivatization processes. Its reactivity allows it to form derivatives that can be easily analyzed using techniques such as HPLC and mass spectrometry.

Mecanismo De Acción

The mechanism of action of 2-Methylmorpholine-4-carbothioamide involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used .

Comparación Con Compuestos Similares

Similar Compounds

- N-Methylmorpholine-4-carbothioamide

- N-Phenylmorpholine-4-carbothioamide

- 4-Methylmorpholine-4-oxide

- 4-Ethylmorpholine

Uniqueness

2-Methylmorpholine-4-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel molecules and materials .

Actividad Biológica

Introduction

2-Methylmorpholine-4-carbothioamide (CAS No. 953734-73-1) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of morpholine derivatives and features a carbothioamide functional group. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and interaction with various biological targets.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance, studies on related carbothioamides have demonstrated their ability to inhibit monoamine oxidases (MAO), which are critical enzymes involved in neurotransmitter metabolism. In particular, certain derivatives have shown IC50 values in the sub-micromolar range, indicating potent inhibitory effects on MAO-A and MAO-B enzymes .

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored. Morpholine derivatives have been reported to possess antibacterial and antifungal properties, suggesting that this compound may similarly affect microbial growth through disruption of cellular processes or inhibition of specific enzymes .

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of morpholine-based compounds. For example, the modulation of neurotransmitter levels through MAO inhibition may offer therapeutic benefits for neurodegenerative diseases such as Parkinson's disease . The ability of these compounds to cross the blood-brain barrier enhances their potential as central nervous system (CNS) drugs.

Anti-inflammatory Effects

Compounds containing the morpholine structure have been associated with anti-inflammatory activities. The modulation of inflammatory pathways could be beneficial in treating conditions characterized by chronic inflammation, although specific studies on this compound are still limited.

In Vitro Studies

In vitro studies involving related compounds have demonstrated significant inhibition of MAO-A and MAO-B. For instance, a study reported that a derivative with a similar structure exhibited an IC50 value of 0.003 ± 0.0007 μM against MAO-A, showcasing the potential efficacy of these compounds in therapeutic applications targeting mood disorders .

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinities and interactions between this compound and its target enzymes. These computational analyses can predict how well the compound fits into the active site of enzymes like MAO, guiding further drug design efforts .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

2-methylmorpholine-4-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2OS/c1-5-4-8(6(7)10)2-3-9-5/h5H,2-4H2,1H3,(H2,7,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLOVDWBOPJSNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCO1)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.